An In-Depth Technical Guide to 6-bromo-3-(hydroxymethyl)isoquinoline: A Cornerstone for Modern Drug Discovery
An In-Depth Technical Guide to 6-bromo-3-(hydroxymethyl)isoquinoline: A Cornerstone for Modern Drug Discovery
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural alkaloids, such as morphine and berberine, which have been used in traditional medicine for centuries.[1][2] In modern drug discovery, synthetic isoquinoline derivatives have been developed into therapeutic agents for a wide range of diseases, including cancer, hypertension, and microbial infections.[3] The inherent ability of the isoquinoline core to present functional groups in a defined three-dimensional space makes it an ideal framework for interacting with biological targets like enzymes and receptors.
Within this important class of compounds, 6-bromo-3-(hydroxymethyl)isoquinoline stands out as a particularly valuable and versatile building block for drug development professionals. Its strategic design incorporates two distinct and orthogonally reactive functional groups. The bromine atom at the 6-position serves as a versatile handle for late-stage diversification via modern cross-coupling methodologies, while the primary alcohol at the 3-position provides a site for oxidation, esterification, or etherification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds, making it a cornerstone intermediate in the synthesis of complex molecular architectures, most notably in the development of targeted kinase inhibitors.
Molecular Architecture and Physicochemical Profile
The definitive structure of 6-bromo-3-(hydroxymethyl)isoquinoline is characterized by the isoquinoline core with a bromine atom on the benzene ring portion and a hydroxymethyl group on the pyridine ring.
Chemical Structure:
Caption: 2D structure of 6-bromo-3-(hydroxymethyl)isoquinoline.
The physicochemical properties of this intermediate are critical for its handling, storage, and reaction setup. While specific experimental data for this exact compound is sparse in public literature, the following table summarizes its key identifiers and expected properties based on closely related analogues.[4][5][6][7]
| Property | Value / Expected Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| CAS Number | Not available. |
| Appearance | Expected to be an off-white to pale yellow solid. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Purity | Commercially available at >95% purity. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. |
Spectroscopic Profile: A Guide to Structural Verification
Confirmation of the chemical structure of 6-bromo-3-(hydroxymethyl)isoquinoline relies on a combination of standard spectroscopic techniques. The following data is predictive, based on established principles and data from analogous structures.[8][9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative.
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Aromatic Protons: Five distinct signals are expected in the aromatic region (~δ 7.5-9.5 ppm). The protons on the pyridine ring (H1, H4) will likely appear as singlets at the most downfield positions. The three protons on the brominated benzene ring (H5, H7, H8) will show characteristic splitting patterns (doublets and a doublet of doublets).
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Methylene Protons (-CH₂OH): A singlet integrating to two protons is expected around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-CH₂O H): A broad singlet or triplet (if coupled to the methylene protons) is expected, with a chemical shift that can vary depending on solvent and concentration (typically δ 5.0-6.0 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule, confirming the overall carbon framework. The carbon bearing the bromine atom (C6) will have its chemical shift influenced by the heavy atom effect.
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IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretch: A series of sharp peaks in the 1500-1650 cm⁻¹ region are indicative of the aromatic isoquinoline core.
-
-
MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight and elemental composition.
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Molecular Ion Peak: The spectrum will show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, which is the definitive isotopic signature of a molecule containing one bromine atom. The expected m/z values would be approximately 237 and 239.
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Synthesis and Purification: A Plausible Manufacturing Route
While multiple synthetic routes to the isoquinoline core exist, a practical approach to 6-bromo-3-(hydroxymethyl)isoquinoline can be envisioned starting from the commercially available 6-bromoisoquinoline.[3][8] This strategy involves the functionalization of the C3 position. A plausible and robust method would proceed through a 3-carboxylic acid intermediate.
Caption: Proposed synthetic workflow for 6-bromo-3-(hydroxymethyl)isoquinoline.
Experimental Protocol
Step 1: Synthesis of 6-Bromoisoquinoline N-oxide
-
Rationale: N-oxidation activates the pyridine ring, making the C1 and C3 positions susceptible to nucleophilic attack. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
-
Dissolve 6-bromoisoquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.
Step 2: Synthesis of 6-Bromo-3-cyanoisoquinoline (Reissert-Henze Reaction)
-
Rationale: The Reissert-Henze reaction is a classic method for introducing a cyano group at the C3 (or α) position of a pyridine N-oxide. Trimethylsilyl cyanide (TMSCN) is a safer and more effective cyanide source than alkali metal cyanides.
-
Dissolve the crude 6-bromoisoquinoline N-oxide (1.0 eq) in DCM.
-
Add benzoyl chloride (1.2 eq) and stir for 15 minutes at room temperature.
-
Add TMSCN (1.5 eq) dropwise and stir the mixture at room temperature for 24 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 3-cyano derivative.
Step 3 & 4: Hydrolysis and Esterification
-
Rationale: The nitrile is hydrolyzed to a carboxylic acid under harsh acidic conditions. The subsequent esterification to the methyl ester is a standard procedure that facilitates purification and the final reduction step.
-
Reflux the 6-bromo-3-cyanoisoquinoline (1.0 eq) in concentrated hydrochloric acid for 8-12 hours.
-
Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Suspend the crude carboxylic acid in methanol. Cool to 0 °C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Reflux the mixture for 4-6 hours. Cool and remove the solvent under vacuum. The resulting solid is the methyl ester, which can be purified by recrystallization.
Step 5: Reduction to 6-Bromo-3-(hydroxymethyl)isoquinoline
-
Rationale: The methyl ester is selectively reduced to the primary alcohol. Lithium borohydride (LiBH₄) or Diisobutylaluminium hydride (DIBAL-H) are suitable reducing agents that will not reduce the aromatic rings.
-
Dissolve the methyl 6-bromoisoquinoline-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Add a solution of LiBH₄ (2.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of water, followed by 1M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield pure 6-bromo-3-(hydroxymethyl)isoquinoline.
Chemical Reactivity and Derivatization Pathways
The synthetic utility of 6-bromo-3-(hydroxymethyl)isoquinoline stems from the distinct reactivity of its two primary functional handles. This allows for selective and sequential modifications, enabling the construction of diverse molecular libraries.
Caption: Key derivatization pathways for 6-bromo-3-(hydroxymethyl)isoquinoline.
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Reactions involving the Hydroxymethyl Group:
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Oxidation: Mild oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 6-bromo-isoquinoline-3-carbaldehyde. Stronger oxidation can convert the alcohol directly to 6-bromoisoquinoline-3-carboxylic acid.
-
Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or anhydrides in the presence of a base.
-
Etherification: Formation of ethers, such as a benzyl ether, can be achieved using the Williamson ether synthesis, which can serve as a protecting group or a key structural motif.
-
-
Reactions involving the Bromo Group:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods to form C-C bonds, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position.[11]
-
Sonogashira Coupling: This reaction couples the bromo-isoquinoline with terminal alkynes, providing access to alkynylated derivatives which are themselves versatile intermediates.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 6-position.
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Application in Medicinal Chemistry: A Scaffold for FAK Inhibitors
A prominent application of isoquinoline-based scaffolds is in the development of kinase inhibitors. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and metastasis.[12] Consequently, FAK has emerged as a high-value target for anti-cancer therapy.[13][14]
Several potent, ATP-competitive FAK inhibitors have been developed, with GSK2256098 being a notable example that has entered clinical trials.[12][14] While the exact published synthesis of GSK2256098 may vary, the core structure strongly suggests that a molecule like 6-bromo-3-(hydroxymethyl)isoquinoline or a close analogue serves as a key precursor. The isoquinoline core provides the necessary framework to engage with the kinase hinge region, while the substituents, installed via the versatile functional handles, occupy specific pockets to ensure potency and selectivity.
The synthesis of such an inhibitor would leverage the reactivity described previously. For instance, the 6-bromo position could be used in a Suzuki or similar coupling to install the complex pyrimidine-piperazine side chain, while the 3-hydroxymethyl group could be further elaborated or may itself be a key binding element.
Caption: Simplified FAK signaling pathway and the point of intervention for inhibitors.
Conclusion
6-bromo-3-(hydroxymethyl)isoquinoline is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, characterized by two orthogonally reactive sites, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. The ability to selectively modify both the C6 and C3 positions allows for a nuanced and systematic approach to lead optimization in drug discovery programs. As demonstrated by its relevance to the synthesis of advanced FAK inhibitors, this building block is poised to remain a critical component in the development of next-generation targeted therapies, empowering researchers to address unmet medical needs.
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